molecular formula C15H14N2O3 B4418632 ethyl (4-isonicotinoylphenyl)carbamate

ethyl (4-isonicotinoylphenyl)carbamate

Cat. No.: B4418632
M. Wt: 270.28 g/mol
InChI Key: IXUOZUZGTYMTIZ-UHFFFAOYSA-N
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Description

Ethyl (4-isonicotinoylphenyl)carbamate is an organic compound with the molecular formula C15H14N2O3. It is a derivative of carbamate, which is known for its applications in various fields, including pharmaceuticals and agriculture. This compound is characterized by the presence of an ethyl ester group, an isonicotinoyl group, and a phenyl ring, making it a versatile molecule for chemical synthesis and research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4-isonicotinoylphenyl)carbamate typically involves the reaction of 4-isonicotinoylphenylamine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: Ethyl (4-isonicotinoylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl (4-isonicotinoylphenyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (4-isonicotinoylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit acetylcholinesterase by binding to the active site, preventing the breakdown of acetylcholine and leading to increased neurotransmission . The exact pathways and targets can vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: Ethyl (4-isonicotinoylphenyl)carbamate stands out due to its unique combination of the isonicotinoyl and phenyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications in various fields .

Properties

IUPAC Name

ethyl N-[4-(pyridine-4-carbonyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-2-20-15(19)17-13-5-3-11(4-6-13)14(18)12-7-9-16-10-8-12/h3-10H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUOZUZGTYMTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199937
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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